N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide
Overview
Description
N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide is a complex organic compound that features a unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the adamantane core, followed by the introduction of the bromine atom and the benzylamino group. Common reagents used in these reactions include bromine, benzylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the benzylamino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(benzylamino)carbonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
- N-{4-[(benzylamino)carbonyl]phenyl}-3-chloroadamantane-1-carboxamide
Uniqueness
N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]-3-bromoadamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c26-25-13-18-10-19(14-25)12-24(11-18,16-25)23(30)28-21-8-6-20(7-9-21)22(29)27-15-17-4-2-1-3-5-17/h1-9,18-19H,10-16H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFGQZAFSWDIJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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